molecular formula C16H22N2O5S B2976629 N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899740-36-4

N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B2976629
M. Wt: 354.42
InChI Key: PTWIGKTVXPVKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide” is a chemical compound with the molecular formula C16H22N2O5S and a molecular weight of 354.42 . It is intended for research use only and not for human or veterinary use.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as melting point, boiling point, solubility, and stability are not available in the retrieved data .

Scientific Research Applications

Anti-Inflammatory Potential

  • Research into sulfonamide derivatives, like the synthesis of ethyl 6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate, has provided a foundation for the development of potential anti-inflammatory agents. These compounds, including N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, could be part of novel small-molecule inhibitors for NO and cytokine production, indicating their potential in anti-inflammatory applications (Lloret et al., 2009).

Fluorescence Enhancement for Probing Biochemical Reactions

  • Glibenclamide, a closely related compound, enhances the intrinsic fluorescence intensity of erbium (Er), suggesting that similar compounds, including N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, could be used as fluorescent probes in biochemical reactions. This application is particularly relevant in studying interactions between Ca2+ and biologically important molecules (Faridbod et al., 2009).

Potential in Cancer Research

  • Derivatives of N-(ferrocenylmethyl)benzene-carboxamide, which bear structural similarities to N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, have shown cytotoxic effects on the MDA-MB-435-S-F breast cancer cell line. This indicates that similar compounds might have potential applications in cancer research and therapy (Kelly et al., 2007).

Anticoagulant Efficiency

  • Studies on benzamidine derivatives, closely related to the chemical structure of interest, have shown potent inhibition of bovine factor Xa, an important factor in blood coagulation. This suggests the possibility of N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide derivatives being used in developing new anticoagulant drugs (Stürzebecher et al., 1989).

Antibacterial Properties

  • Research on derivatives of 1,3-benzodioxol-5-carboxylic acid has shown significant antibacterial activity, implying that structurally similar compounds like N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide could also exhibit antibacterial properties (Siddiqa et al., 2014).

properties

IUPAC Name

N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c19-16(12-6-7-14-15(10-12)23-11-22-14)17-8-9-24(20,21)18-13-4-2-1-3-5-13/h6-7,10,13,18H,1-5,8-9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWIGKTVXPVKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(N-cyclohexylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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